2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a pyrimidine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of uracil with chlorinating agents. One common method includes the use of chlorine gas and trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves a two-step process starting from uracil. . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with the folate pathway, which is crucial for the synthesis of nucleotides required for DNA replication.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but lacks the methyl group.
2,4-Dichloro-6-(trifluoromethyl)aniline: Contains an aniline group instead of a pyrimidine ring.
Uniqueness
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and biological activities. Its specific substitution pattern makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
1186423-90-4 |
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Molecular Formula |
C6H3Cl2F3N2 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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